

IUPAC name and synonyms for 2-Hydroxypropyl methacrylate

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Compound of Interest

Compound Name: *2-Hydroxypropyl methacrylate*

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An In-depth Technical Guide to 2-Hydroxypropyl Methacrylate

This technical guide provides a comprehensive overview of **2-Hydroxypropyl methacrylate** (HPMA), a versatile monomer widely utilized in the development of advanced materials for biomedical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and polymerization, along with specific experimental protocols for its application in drug delivery and dental composites.

Nomenclature

The nomenclature of **2-Hydroxypropyl methacrylate** is defined by the International Union of Pure and Applied Chemistry (IUPAC) and is also known by several synonyms in commercial and research contexts.

IUPAC Name: 2-hydroxypropyl 2-methylprop-2-enoate[1][2][3]

Synonyms:

- HPMA[4]
- 2-HPMA[1][4]
- Acryester HP[1][5]

- beta-Hydroxypropyl methacrylate[1][5]
- 2-Hydroxypropyl 2-methyl-2-propenoate[1][5]
- 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester[1][4]
- Methacrylic acid, 2-hydroxypropyl ester[1][5]
- Propylene glycol monomethacrylate[5][6]
- Methacrylic acid, monoester with 1,2-propanediol[6][7]

Chemical and Physical Properties

The chemical and physical properties of **2-Hydroxypropyl methacrylate** are summarized in the table below. These properties are crucial for its handling, storage, and application in various polymerization processes.

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₃ [4] [6] [7]
Molecular Weight	144.17 g/mol [2] [4] [7]
Appearance	Clear, colorless liquid [2] [5]
Odor	Light acrylic, pungent, sweet odor [2] [8]
Density	1.029 g/cm ³ at 20°C; 1.066 g/mL at 25°C [2] [7] [8]
Boiling Point	87°C [2] ; 57°C at 0.5 mmHg [7] [8]
Freezing/Melting Point	-58°C [2] [7] [9]
Flash Point	104°C [2] [9] ; 206°F [7]
Viscosity	8.9 mPa·s at 20°C [2] [9]
Vapor Pressure	0.05 mm Hg at 20°C [2] [7] [8] [9]
Refractive Index	n _{20/D} 1.447 [7] [8]
Water Solubility	Soluble [7] [8]
CAS Number	27813-02-1 [2] [6] [7] [10]

Synthesis and Polymerization

2-HPMA is a monomer that can be synthesized and subsequently polymerized to form homopolymers or copolymers with a wide range of other monomers.[\[2\]](#)[\[3\]](#)[\[5\]](#) The presence of a hydroxyl group in its structure enhances adhesion to surfaces and provides a site for cross-linking.[\[5\]](#)[\[11\]](#)

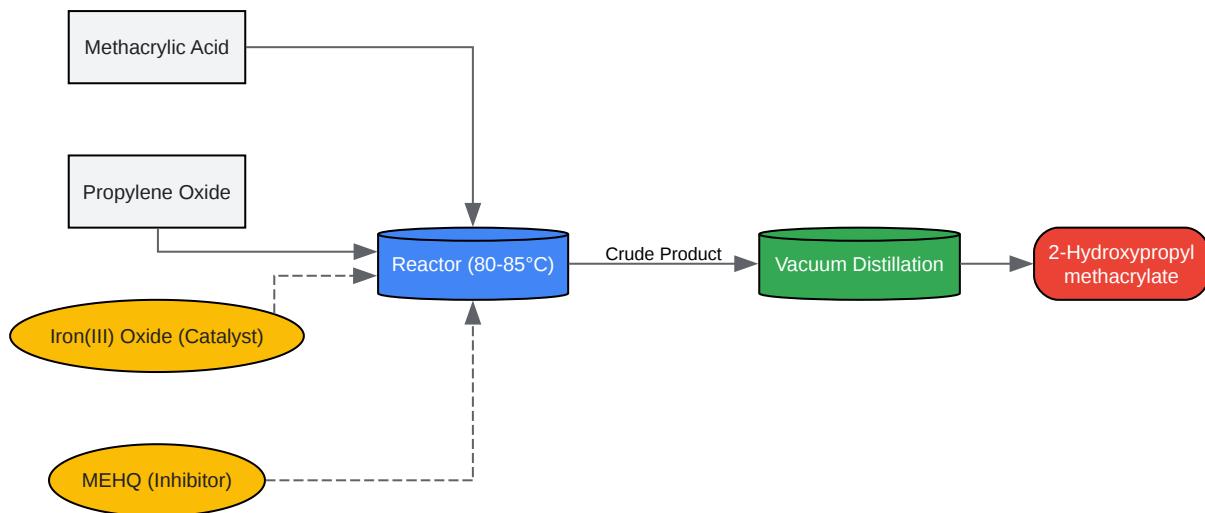
Synthesis of 2-Hydroxypropyl Methacrylate

A common method for the synthesis of 2-HPMA involves the reaction of methacrylic acid with propylene oxide.[\[5\]](#)

Experimental Protocol: Synthesis of 2-HPMA

This protocol is based on a patented synthesis method.[\[7\]](#)

- Materials: Methacrylic acid, propylene oxide, iron(III) oxide (catalyst), p-hydroxyanisole (MEHQ, inhibitor).
- Procedure:
 - A 1000 mL four-hole boiling flask equipped with a stirrer, thermometer, reflux condenser, and a constant pressure funnel is placed in a water bath.
 - Add 0.023-0.025 mol of iron(III) oxide, a suitable amount of MEHQ, and 1 mol of methacrylic acid to the flask.
 - Heat the mixture in the water bath to 80-85°C.
 - With stirring, add 1.1-1.2 mol of propylene oxide dropwise through the constant pressure funnel over a period of 1 to 2 hours.
 - After the addition is complete, continue the reaction for another 0.5 to 1.5 hours at 80-85°C.
 - Transfer the reactants to a Claisen distilling flask, add a proper amount of p-hydroxyanisole, and perform distillation under reduced pressure.
 - Collect the fraction at a temperature between 73-79°C under a pressure of 4-6 mmHg to obtain the final product.

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Caption: Synthesis of **2-Hydroxypropyl methacrylate**.

Polymerization of 2-HPMA

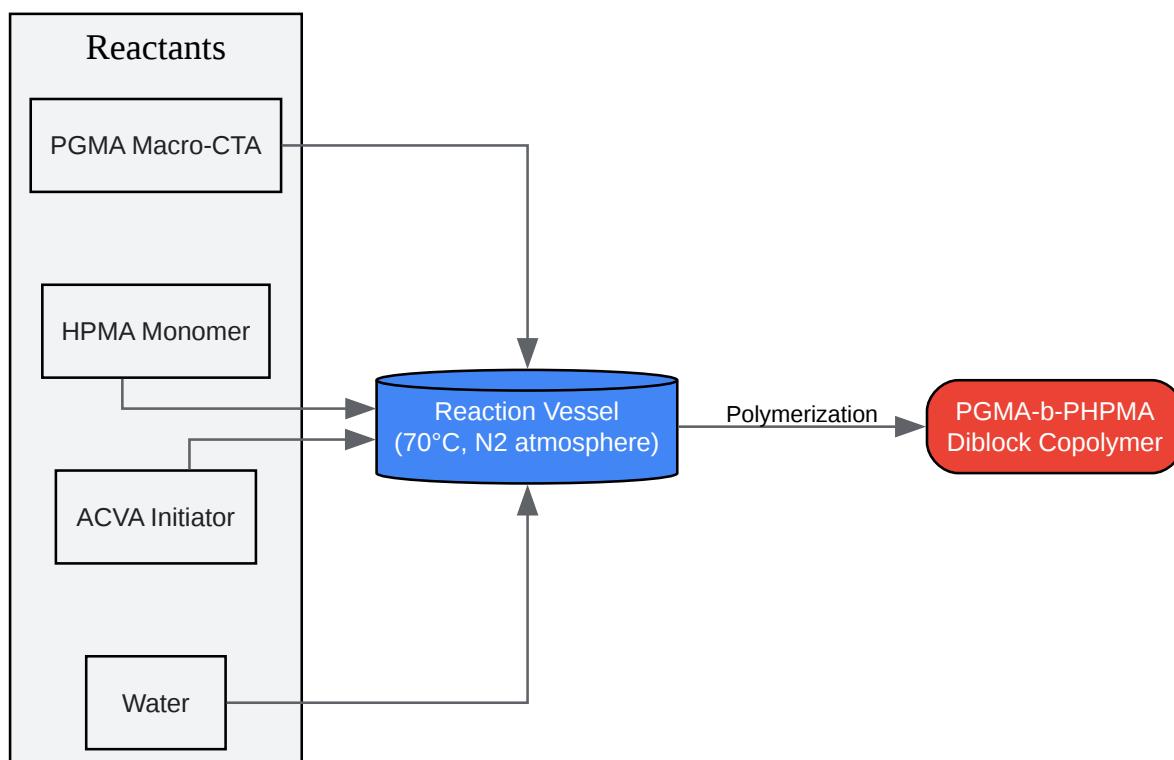
2-HPMA readily copolymerizes with a variety of monomers.[5][11] Controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined HPMA-based polymers.[12]

Experimental Protocol: RAFT Polymerization of HPMA

This protocol describes the synthesis of a diblock copolymer using a poly(glycerol monomethacrylate) (PGMA) macro-chain transfer agent (CTA).[12]

- Materials: PGMA macro-CTA, **2-Hydroxypropyl methacrylate** (HPMA) monomer, 4,4'-azobis(4-cyanopentanoic acid) (ACVA) initiator, water.
- Procedure:
 - Add the PGMA macro-CTA to a 25 mL round-bottomed flask.
 - Add the HPMA monomer and water to achieve a 10% w/w solution.

- Add the ACVA initiator. A typical macro-CTA/ACVA molar ratio is 4.0.
- Sparge the solution with nitrogen for 30 minutes to remove oxygen.
- Seal the flask and immerse it in an oil bath preheated to 70°C.
- The polymerization is allowed to proceed for a set time to achieve high monomer conversion.
- The resulting diblock copolymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: RAFT Polymerization of 2-HPMA.

Applications in Drug Development and Research

Poly(2-hydroxypropyl methacrylate) (pHPMA) is a highly biocompatible and water-soluble polymer, making it an excellent candidate for various biomedical applications, especially in drug delivery.[6]

HPMA-Based Hydrogels for Drug Delivery

HPMA can be copolymerized with cross-linking agents to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biodegradable and can encapsulate therapeutic agents for controlled release.

Experimental Protocol: Synthesis of HPMA-Based Hydrogels

This protocol outlines the synthesis of a biodegradable HPMA-based hydrogel.[13]

- Materials: HPMA copolymer, N,N'-bis(acryloyl)cystamine (BAC) as a biodegradable crosslinker, ammonium persulfate (APS) as an initiator, and N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator.
- Procedure:
 - Dissolve the synthesized HPMA copolymer in deionized water.
 - Add the BAC crosslinker to the polymer solution. The molar ratio of HPMA monomer units to BAC can be adjusted to control the crosslinking density (e.g., 95:5).
 - Add the APS initiator to the solution (e.g., 1% w/v of the total solution).
 - Add the TEMED accelerator (e.g., 0.1% v/v of the total solution) to initiate the cross-linking reaction.
 - Quickly mix the solution and cast it into appropriate molds.
 - Allow the hydrogels to cure at room temperature for 2-4 hours.
 - Wash the resulting hydrogels extensively with deionized water to remove any unreacted components.

Experimental Protocol: Loading of Doxorubicin into HPMA Hydrogels

This protocol describes the loading of the anticancer drug doxorubicin into the prepared hydrogels via passive diffusion.[13]

- Materials: Prepared HPMA hydrogels, doxorubicin hydrochloride, phosphate-buffered saline (PBS) at pH 7.4.
- Procedure:
 - Prepare a stock solution of doxorubicin hydrochloride in PBS (e.g., 1-5 mg/mL).
 - Immerse the pre-weighed, dried HPMA hydrogels in the doxorubicin solution.
 - Allow the hydrogels to swell and absorb the drug solution in the dark at 4°C for 24-48 hours.
 - The amount of loaded drug can be determined by measuring the decrease in the concentration of doxorubicin in the supernatant using UV-Vis spectrophotometry.

2-HPMA in Dental Composites

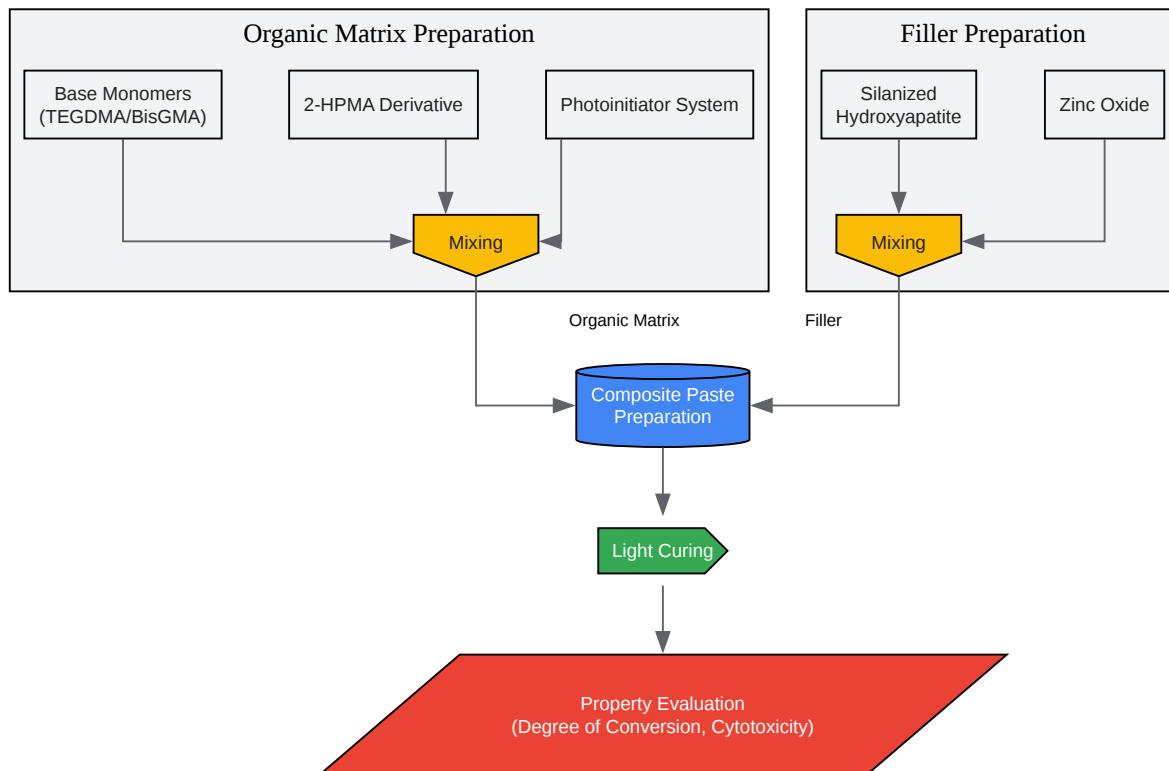
2-HPMA is also used in the formulation of dental restorative materials.[14] It can be incorporated into the organic matrix of dental composites to modify their properties.

Experimental Protocol: Preparation of an Experimental Dental Composite

This protocol describes the preparation of a model dental composite containing a derivative of 2-HPMA.[9][15]

- Materials:
 - Organic Matrix: Triethylene glycol dimethacrylate (TEGDMA)/Bisphenol A-glycidyl methacrylate (BisGMA) (50/50 wt%), with a partial replacement by a 2-HPMA derivative (e.g., **eugenyl-2-hydroxypropyl methacrylate**, EgGMA).
 - Filler: Silanized hydroxyapatite (HA) and zinc oxide (ZnO).

- Initiator System: Camphorquinone (photoinitiator) and an amine accelerator.
- Procedure:
 - Prepare the organic matrix by mixing the base monomers (TEGDMA/BisGMA) and the 2-HPMA derivative.
 - Incorporate the photoinitiator system into the organic matrix.
 - Prepare the filler by mixing silanized hydroxyapatite and zinc oxide.
 - The composite paste is prepared by incrementally adding the filler to the organic matrix and mixing thoroughly until a homogeneous paste is obtained. A typical composition is 35% organic matrix and 65% filler by weight.
 - The prepared composite paste can then be light-cured, and its properties, such as the degree of conversion and cytotoxicity, can be evaluated.



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Caption: Experimental workflow for dental composite preparation.

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